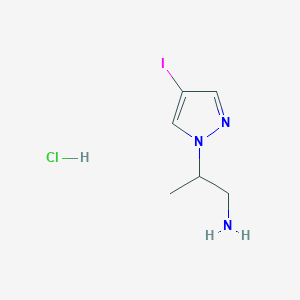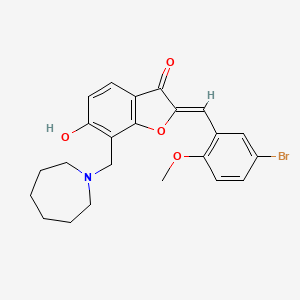
(2Z)-7-(azepan-1-ylmethyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-7-(azepan-1-ylmethyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core, a brominated methoxybenzylidene group, and an azepane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-7-(azepan-1-ylmethyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Brominated Methoxybenzylidene Group: This step may involve bromination of a methoxybenzylidene precursor followed by condensation with the benzofuran core.
Attachment of the Azepane Moiety: The azepane group can be introduced via nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the benzofuran core can undergo oxidation to form ketones or quinones.
Reduction: The brominated methoxybenzylidene group can be reduced to form corresponding methoxybenzyl derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could yield various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-7-(azepan-1-ylmethyl)-2-(5-chloro-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
(2Z)-7-(azepan-1-ylmethyl)-2-(5-fluoro-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of “(2Z)-7-(azepan-1-ylmethyl)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C23H24BrNO4 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H24BrNO4/c1-28-20-9-6-16(24)12-15(20)13-21-22(27)17-7-8-19(26)18(23(17)29-21)14-25-10-4-2-3-5-11-25/h6-9,12-13,26H,2-5,10-11,14H2,1H3/b21-13- |
Clave InChI |
ILMMQLWFCMZMAD-BKUYFWCQSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)
![1-(1,3-Benzothiazol-2-yl)-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]guanidine](/img/structure/B15111884.png)
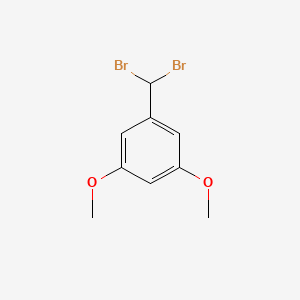
![N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B15111898.png)
![2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15111918.png)
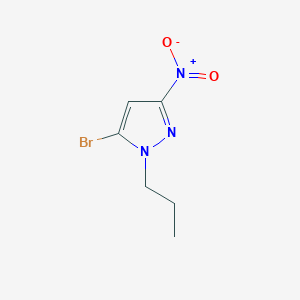
![5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111929.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
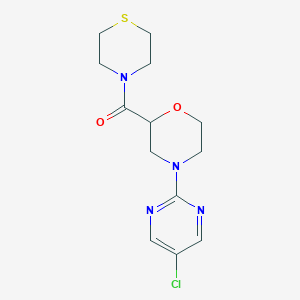
![[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15111960.png)
![Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate](/img/structure/B15111967.png)
![1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B15111969.png)
![4-ethoxy-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B15111972.png)
